1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane
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Overview
Description
1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane is an organic compound with a complex structure that includes a cyclopropane ring substituted with an ethyl group and a 2-(2-ethoxyethoxy)ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane typically involves the reaction of 2-(2-ethoxyethoxy)ethyl bromide with 2-ethylcyclopropane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromide. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), halides (e.g., HBr), amines (e.g., NH₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated compounds, amines
Scientific Research Applications
1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized as a solvent or intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane involves
Properties
CAS No. |
485787-06-2 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethyl]-2-ethylcyclopropane |
InChI |
InChI=1S/C11H22O2/c1-3-10-9-11(10)5-6-13-8-7-12-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
SRVHRWWLMKJAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1CCOCCOCC |
Origin of Product |
United States |
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